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Abstract
This technical guide provides a comprehensive overview of the discovery, natural source, and

characterization of Dihydroobionin B, a potent natural product with significant anti-HIV activity.

Dihydroobionin B was recently identified as a chiral congener of the known compound obionin

B and has demonstrated potent inhibitory activity against HIV-1 integrase. This document is

intended for researchers, scientists, and drug development professionals, offering detailed

insights into the isolation, structure elucidation, and biological evaluation of this promising

molecule. The guide includes a summary of quantitative data, detailed experimental

methodologies, and a visualization of its mechanism of action.

Discovery and Natural Source
Dihydroobionin B was discovered and isolated from Pseudocoleophoma sp. KT4119, a

freshwater fungus.[1] The fungus was collected in 2020 from a submerged wood block in Kochi

Prefecture, Japan.[1] This discovery highlights the potential of freshwater fungi as a source of

novel, bioactive secondary metabolites. The isolation of Dihydroobionin B from a microbial

source is advantageous for potential future production through fermentation.
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Physicochemical and Biological Properties
Dihydroobionin B is a chiral compound whose planar structure was determined through mass

and NMR spectral analysis.[1] A key characteristic of this molecule is its extraordinarily large

specific rotation.[1] Its most significant biological activity identified to date is the potent and

specific inhibition of HIV-1 integrase.[1]

Data Presentation
The following table summarizes the key quantitative data reported for Dihydroobionin B.

Parameter Value Reference

Natural Source
Pseudocoleophoma sp.

KT4119
[1]

Biological Activity HIV-1 Integrase Inhibition [1]

IC₅₀ 0.44 μM [1]

Specific Rotation ([α]²⁰D) +1080 (c 0.056, CHCl₃) [1]

Experimental Protocols
While the full detailed protocols from the primary literature are proprietary, this section outlines

generalized yet detailed methodologies analogous to those typically employed for the isolation

and characterization of novel fungal secondary metabolites like Dihydroobionin B.

Fungal Fermentation and Extraction
Fungal Culture: The producing organism, Pseudocoleophoma sp. KT4119, is cultured in a

suitable liquid medium to promote the production of secondary metabolites. A common

approach involves an initial seed culture grown for several days, which is then used to

inoculate larger-scale fermentation cultures.

Fermentation: The large-scale fermentation is carried out in a nutrient-rich medium under

controlled conditions of temperature, pH, and aeration for a specific duration to maximize the

yield of Dihydroobionin B.
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Extraction: Following fermentation, the fungal biomass is separated from the culture broth by

filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to

partition the secondary metabolites. The fungal mycelium may also be extracted separately

to ensure the complete recovery of the compound. The organic extracts are then combined

and concentrated under reduced pressure.

Isolation and Purification
Initial Fractionation: The crude extract is subjected to preliminary fractionation using

techniques like solid-phase extraction (SPE) or liquid-liquid partitioning to separate

compounds based on polarity.

Chromatographic Purification: The fraction containing Dihydroobionin B is further purified

using a series of chromatographic techniques. This typically involves column

chromatography on silica gel, followed by high-performance liquid chromatography (HPLC)

on a C18 column to yield the pure compound.

Structure Elucidation
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the

molecular formula of the isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments,

including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are conducted to elucidate the

planar structure and stereochemistry of Dihydroobionin B.

Chiroptical Spectroscopy: The absolute configuration of the chiral centers is determined

using electronic circular dichroism (ECD) spectral analysis, often in conjunction with

computational calculations.[1]

HIV-1 Integrase Inhibition Assay
The inhibitory activity of Dihydroobionin B against HIV-1 integrase is assessed using an in

vitro enzymatic assay. A common method is an ELISA-based assay:

Assay Principle: The assay measures the two key catalytic reactions of integrase: 3'-

processing and strand transfer.
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Procedure:

A 96-well plate is coated with a donor DNA substrate that mimics the viral DNA end.

Recombinant HIV-1 integrase enzyme is added to the wells.

The test compound (Dihydroobionin B) at various concentrations is added to the wells

and incubated with the enzyme.

A target DNA substrate is then added to initiate the strand transfer reaction.

The amount of integrated DNA is quantified using a specific antibody conjugated to a

reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric signal.

The IC₅₀ value is calculated by measuring the concentration of Dihydroobionin B
required to inhibit 50% of the integrase activity.

Mechanism of Action: Inhibition of HIV-1 Integrase
Dihydroobionin B exerts its anti-HIV effect by inhibiting the viral enzyme integrase, which is

essential for the replication of HIV.[1] Integrase catalyzes the insertion of the viral DNA into the

host cell's genome, a critical step in the viral life cycle. By blocking this process,

Dihydroobionin B prevents the establishment of a productive infection. Docking experiments

have been conducted to propose a plausible mechanism for its inhibitory action, likely involving

the binding of Dihydroobionin B to the active site of the integrase enzyme.[1]
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Caption: Proposed mechanism of HIV-1 integrase inhibition by Dihydroobionin B.

Conclusion
Dihydroobionin B represents a significant addition to the growing arsenal of natural products

with potent antiviral activity. Its discovery from a freshwater fungus underscores the importance

of exploring diverse ecological niches for novel drug leads. The potent and specific inhibition of

HIV-1 integrase makes Dihydroobionin B a promising candidate for further preclinical and

clinical development as an anti-HIV therapeutic agent. The detailed methodologies and data

presented in this guide provide a valuable resource for researchers in the fields of natural

product chemistry, virology, and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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